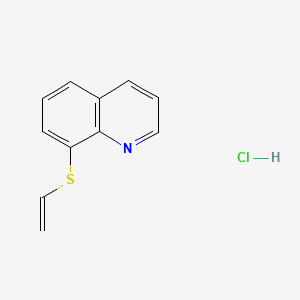

Quinoline, 8-(vinylthio)-, hydrochloride

Description

Quinoline, 8-(vinylthio)-, hydrochloride is a quinoline derivative featuring a vinylthio (-S-CH₂-CH₂) substituent at the 8-position and a hydrochloride salt. Quinoline derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and proteasome-inhibitory properties . The vinylthio group introduces a reactive sulfur moiety, which may enhance interactions with biological targets, while the hydrochloride salt improves solubility and stability.

Properties

CAS No. |

60157-59-7 |

|---|---|

Molecular Formula |

C11H10ClNS |

Molecular Weight |

223.72 g/mol |

IUPAC Name |

8-ethenylsulfanylquinoline;hydrochloride |

InChI |

InChI=1S/C11H9NS.ClH/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10;/h2-8H,1H2;1H |

InChI Key |

OZISLCKAPSZUND-UHFFFAOYSA-N |

Canonical SMILES |

C=CSC1=CC=CC2=C1N=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes. One common method is the Skraup synthesis, which involves heating aniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . For the specific synthesis of 8-(vinylthio)-quinoline, thiolation reactions using aryl or alkyl thiols can be employed .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-(vinylthio)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation can be used to reduce the compound.

Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in nitrobenzene for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Quinoline, 8-(vinylthio)-, hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism by which quinoline, 8-(vinylthio)-, hydrochloride exerts its effects involves interactions with various molecular targets. It can inhibit enzymes or interfere with DNA replication in microorganisms, leading to its antimicrobial properties. The vinylthio group enhances its ability to interact with biological molecules, making it a potent compound for various applications .

Comparison with Similar Compounds

Thiol/Thioester-Substituted Quinolines

- 8-Quinolinethiol Hydrochloride (8TQ): Structure: 8-position thiol (-SH) group. Activity: Inhibits the proteasome deubiquitinase Rpn11, showing submicromolar cytotoxicity in HCT 116 colon carcinoma cells .

- QCBT7 (Quinolin-chlorobenzothioate): Structure: 8-position chlorobenzothioate (-S-CO-C₆H₄-Cl). Activity: Exhibits proteasome inhibition and cytotoxicity in HCT 116 cells, similar to 8TQ . Comparison: The vinylthio group lacks the aromatic chlorobenzoyl moiety, which may reduce steric hindrance and modulate target specificity .

Ether-Linked Derivatives

- 8-(3-Pyrrolidinylmethoxy)quinoline Hydrochloride: Structure: 8-position ether-linked pyrrolidine. Properties: Improved solubility due to the tertiary amine in pyrrolidine, with a molar mass of 264.75 g/mol .

- 8-[2-(Piperidin-4-yl)ethoxy]quinoline Hydrochloride: Structure: 8-position ethoxy-piperidine substituent. Activity: Piperidine-containing quinolines often target neurotransmitter receptors or ion channels, differing from proteasome inhibition seen in thiol derivatives .

Hydroxy and Methoxy Derivatives

- 8-Hydroxyquinoline Hydrochloride: Structure: 8-position hydroxyl (-OH). Activity: Broad-spectrum antimicrobial and metal-chelating agent. The hydroxyl group enables metal coordination, a feature absent in the vinylthio derivative . Solubility: Hydrochloride salt enhances aqueous solubility, similar to the target compound .

- 8-(Chloromethyl)-5-methoxyquinoline Hydrochloride: Structure: 8-position chloromethyl (-CH₂Cl) and 5-methoxy (-OCH₃).

Amino and Hydrazinyl Derivatives

- 8-Aminoquinoline Derivatives: Structure: 8-position amino (-NH₂). Activity: Antimalarial and anticancer via mechanisms involving DNA intercalation or enzyme inhibition. The amino group enables hydrogen bonding, unlike the non-polar vinylthio group .

- 6-Hydrazinylquinoline Dihydrochloride: Structure: 6-position hydrazine (-NH-NH₂). Application: Used in synthetic chemistry for nucleophilic substitutions. Hydrazine’s nucleophilicity contrasts with the electrophilic vinylthio group .

Vinyl-Linked Derivatives

- (E)-8-(2-(Benzimidazole-vinyl)quinoline Hydrochloride: Structure: Vinyl-linked benzimidazole at the 8-position. Activity: Targets tyrosine kinases and phosphodiesterases, highlighting how vinyl substituents can diversify biological targets . Comparison: The benzimidazole moiety adds a planar aromatic system, whereas the vinylthio group introduces a flexible sulfur-containing chain .

Mechanistic and Structural Insights

- Positional Effects: Substituents at the 8-position of quinoline influence steric accessibility and electronic properties.

- Salt Forms: Hydrochloride salts universally enhance solubility, but biological activity depends on the substituent’s chemical nature. Thiol/thioester derivatives target proteasomes, while amino/ether derivatives may interact with receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.